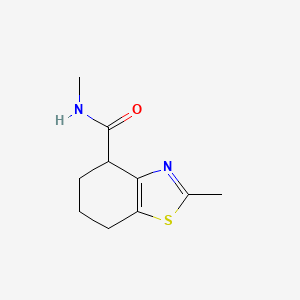

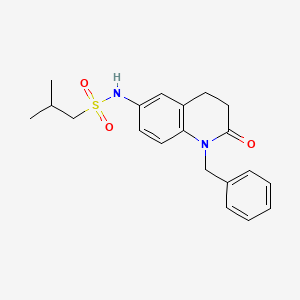

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

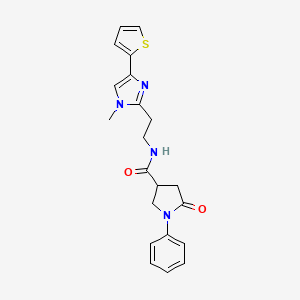

“N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide” is a chemical compound with the CAS Number: 95203-31-9 . It has a molecular weight of 210.3 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H14N2OS/c1-6-12-9-7 (10 (13)11-2)4-3-5-8 (9)14-6/h7H,3-5H2,1-2H3, (H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature .Applications De Recherche Scientifique

Antioxidant Studies

The synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has been explored for their antioxidant properties. These compounds, by leveraging the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety, have shown moderate to significant radical scavenging activity. This suggests their potential utility in designing biologically active compounds with enhanced antioxidant capabilities (Ahmad et al., 2012).

Antitumor Activity

A study focused on the synthesis of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides revealed their significant antitumor effect. The investigation into their antitumor activity showed that specific derivatives have a high ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

Diuretic Activity

Research on biphenyl benzothiazole-2-carboxamide derivatives has identified compounds with significant in vivo diuretic activity. This highlights the potential for developing new therapeutic agents targeting conditions where diuretic action is beneficial (Yar & Ansari, 2009).

Antimicrobial and Antioxidant Activities

The catalytic assembly of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide with various bioactive aromatic heterocyclic carboxylic acids has been shown to exhibit promising antimicrobial and antioxidant activities. This study underscores the importance of structural modification in enhancing biological activities of heterocyclic compounds (Sindhe et al., 2016).

Anti-inflammatory Activity Prediction

A modified method for the synthesis of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one has been proposed, with a preliminary prognosis of anti-inflammatory activity conducted in silico. This highlights the potential for discovering new anti-inflammatory agents through targeted synthesis and computational methods (Chiriapkin et al., 2021).

Safety and Hazards

The compound is considered hazardous . It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Propriétés

IUPAC Name |

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-6-12-9-7(10(13)11-2)4-3-5-8(9)14-6/h7H,3-5H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNBWPBVIQVVTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)CCCC2C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2601033.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)

![2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B2601050.png)

![7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2601052.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)

![N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2601055.png)